Home > Products > Screening Compounds P12358 > cIAP1 Ligand-Linker Conjugates 16
cIAP1 Ligand-Linker Conjugates 16 -

cIAP1 Ligand-Linker Conjugates 16

Catalog Number: EVT-15497473
CAS Number:
Molecular Formula: C29H37N9O5S
Molecular Weight: 623.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

cIAP1 Ligand-Linker Conjugates 16 is a specialized chemical compound designed for use in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules that facilitate targeted protein degradation. This compound specifically engages with E3 ubiquitin ligases, particularly cIAP1 (cellular inhibitor of apoptosis protein 1), to promote the degradation of target proteins. The development of cIAP1 Ligand-Linker Conjugates 16 stems from the need for more effective therapeutic agents in cancer treatment, where the inhibition of anti-apoptotic proteins like cIAP1 can enhance apoptosis in cancer cells .

Source and Classification

cIAP1 Ligand-Linker Conjugates 16 is classified as a ligand-linker conjugate within the broader category of E3 ligase ligands. Its chemical structure is defined by a molecular formula of C29H37N9O5S and a molecular weight of 623.73 g/mol, with a specific CAS number of 2143956-63-0 . This compound is primarily sourced from chemical suppliers specializing in research chemicals and is utilized extensively in biochemical research and drug discovery.

Synthesis Analysis

Methods and Technical Details

The synthesis of cIAP1 Ligand-Linker Conjugates 16 involves multiple steps, typically starting from commercially available precursors. The process includes:

  1. Linker Design: The linker is crucial for PROTAC functionality. It connects the ligand that binds to the target protein with the ligand that interacts with the E3 ligase. Various linker lengths and compositions can significantly affect the efficacy of the resultant PROTACs .
  2. Chemical Reactions: Common methods include:
    • Amide Coupling: This reaction forms amide bonds between carboxylic acids and amines, which are often used to attach linkers to ligands.
    • Oxidation Reactions: These are employed to modify alcohols into carboxylic acids or other functional groups necessary for linker attachment .
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the conjugate from unreacted starting materials and by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of cIAP1 Ligand-Linker Conjugates 16 features a central scaffold that includes:

  • A ligand portion that selectively binds to cIAP1.
  • A flexible linker that allows spatial orientation conducive for E3 ligase engagement.

The compound's detailed structural data includes:

  • Molecular Formula: C29H37N9O5S
  • Molecular Weight: 623.73 g/mol
  • CAS Number: 2143956-63-0

This structure enables it to function effectively in targeted protein degradation pathways, specifically by recruiting E3 ligases to facilitate ubiquitination of target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

cIAP1 Ligand-Linker Conjugates 16 participates in several critical chemical reactions:

  1. Ubiquitination: Upon binding to cIAP1, this conjugate facilitates the transfer of ubiquitin moieties from E2 ubiquitin-conjugating enzymes to target proteins, marking them for proteasomal degradation.
  2. Degradation Pathways: The conjugate's interaction with E3 ligases like cIAP1 is pivotal in activating cellular pathways that lead to apoptosis in cancer cells, thus providing a mechanism for therapeutic intervention .
Mechanism of Action

Process and Data

The mechanism of action for cIAP1 Ligand-Linker Conjugates 16 involves:

  1. Binding to cIAP1: The ligand portion binds specifically to cIAP1, an E3 ubiquitin ligase involved in regulating apoptosis.
  2. Recruitment of Ubiquitin Machinery: Once bound, it recruits ubiquitin-conjugating enzymes (E2s) that facilitate the transfer of ubiquitin chains onto target proteins.
  3. Target Protein Degradation: The ubiquitinated proteins are recognized by the proteasome, leading to their degradation. This process effectively reduces levels of anti-apoptotic factors within cancer cells, promoting cell death and potentially enhancing therapeutic efficacy against tumors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of cIAP1 Ligand-Linker Conjugates 16 include:

  • Molecular Weight: 623.73 g/mol
  • Molecular Formula: C29H37N9O5S
  • Storage Conditions: Recommended storage conditions include keeping the powder at -20°C for up to three years or in solvent at -80°C for one year .

Chemical properties such as solubility, boiling point, and melting point remain unspecified but are critical for practical applications in laboratory settings.

Applications

Scientific Uses

cIAP1 Ligand-Linker Conjugates 16 has significant applications in scientific research and drug development:

  • Targeted Protein Degradation Research: This compound is instrumental in studying targeted protein degradation mechanisms, particularly in cancer biology.
  • Drug Development: It serves as a key component in developing novel therapeutics aimed at degrading specific oncoproteins involved in tumor progression.
  • Biochemical Assays: Researchers utilize this conjugate in assays designed to evaluate the efficacy of PROTACs against various cancer cell lines, contributing to advancements in personalized medicine approaches .
Introduction to Targeted Protein Degradation Systems

Evolution of PROTAC and SNIPER Technologies in Chemical Biology

Targeted protein degradation (TPD) represents a paradigm shift from traditional occupancy-based inhibition to event-driven destruction of disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs), first conceptualized in 2001, are heterobifunctional molecules comprising a target protein ligand, an E3 ubiquitin ligase ligand, and a connecting linker [4] [5]. Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) emerged as a specialized subclass of PROTACs that exploit Inhibitor of Apoptosis Proteins (IAPs) as E3 ligases [2] [4]. While early PROTACs utilized peptidic structures with limited cell permeability, advancements culminated in small-molecule degraders like cIAP1 Ligand-Linker Conjugates 16, which exhibit optimized pharmacokinetic properties and degradation efficiency. SNIPER technology specifically leverages IAP overexpression in cancer cells, enabling selective degradation of oncoproteins while simultaneously depleting anti-apoptotic IAP reserves [2] [10].

Table 1: Evolution of Key Protein Degradation Technologies

GenerationTime PeriodKey CharacteristicsRepresentative E3 LigandsLimitations
Peptide-based PROTACs2001Peptide E3 ligands, low cell permeabilityβ-TrCP, VHL peptidePoor bioavailability
Small-molecule PROTACs2008–2015Non-peptidic E3 ligandsMDM2, CRBN, VHLHook effect at high concentrations
SNIPERs2010–presentIAP family E3 ligase recruitmentBestatin, LCL-161, MV1 derivativesDual degradation of target and IAPs
Controllable PROTACs2018–presentLight/phosphorylation activationVariousTissue penetration challenges

Role of E3 Ubiquitin Ligases in Ubiquitin-Proteasome System Regulation

E3 ubiquitin ligases confer substrate specificity within the ubiquitin-proteasome system (UPS), a hierarchical enzymatic cascade involving:

  • E1 Activation: Ubiquitin activation via ATP-dependent E1 enzymes
  • E2 Conjugation: Transfer of ubiquitin to E2 conjugating enzymes
  • E3 Ligation: ~600 human E3 ligases facilitate ubiquitin transfer to specific substrates [3] [7]

cIAP1 (cellular Inhibitor of Apoptosis Protein 1) belongs to the RING-type E3 ligase family, characterized by a Really Interesting New Gene (RING) domain that directly mediates ubiquitin transfer from E2 enzymes to substrates [3] [6]. Unlike HECT-type E3s, RING ligases like cIAP1 do not form transient thioester intermediates with ubiquitin. Instead, they function as scaffolds that facilitate direct ubiquitin transfer [3]. cIAP1 primarily generates K48-linked polyubiquitin chains that target substrates for 26S proteasomal degradation, though it can also produce K63-linked chains involved in non-proteolytic signaling [3] [9].

Table 2: Ubiquitination Mechanisms of Major E3 Ligase Types

E3 Ligase TypeCatalytic MechanismRepresentativesUbiquitin TransferSubstrate Examples
RING (cIAP1)Direct E2→substrate transfercIAP1, MDM2, BRCA1No E3-ubiquitin intermediateCaspases, RIPK1
HECTE2→E3→substrate transferNEDD4, HACE1Cysteine-dependent thioester intermediatePTEN, TGFBR
RBRHybrid RING/HECT mechanismParkin, HOIPRING1-RING2 cooperationα-synuclein, NEMO

cIAP1 as a Therapeutic Target in Oncogenic Signaling Pathways

cIAP1 (encoded by the BIRC2 gene) exhibits dual functionality in oncology: as a regulator of apoptosis and as an E3 ubiquitin ligase. It is frequently overexpressed in hematological malignancies (e.g., multiple myeloma) and solid tumors, where it promotes cancer cell survival through [2] [4] [7]:

  • NF-κB Pathway Modulation: cIAP1 ubiquitinates RIPK1, activating canonical NF-κB signaling and upregulating anti-apoptotic genes
  • Caspase Inhibition: Direct binding and inhibition of caspases 3, 7, and 9 via BIR domains
  • Tumor Necrosis Factor (TNF) Signaling: Prevents TNFα-mediated cell death by ubiquitinating TNF receptor-associated factors

The structural architecture of cIAP1 includes three critical domains:

  • Baculovirus IAP Repeat (BIR) Domains: Mediate protein-protein interactions
  • Ubiquitin-Associated (UBA) Domain: Facilitates ubiquitin binding
  • RING Domain: Catalyzes ubiquitin transfer [4] [7]

cIAP1 Ligand-Linker Conjugates 16 (CAS 2143956-63-0) incorporates a bestatin-derived cIAP1 ligand linked to a target protein-binding moiety via a chemical spacer. This configuration enables the compound to hijack cIAP1's E3 ligase activity toward non-native substrates, resulting in their polyubiquitination and proteasomal degradation [1] [2] [8]. The conjugate's molecular formula (C₂₉H₃₇N₉O₅S) and weight (623.73 g/mol) reflect its optimization for cell permeability and ternary complex formation [1] [8].

Properties

Product Name

cIAP1 Ligand-Linker Conjugates 16

IUPAC Name

5-[4-[3-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxypropyl]piperazin-1-yl]pyrazine-2-carboxylic acid

Molecular Formula

C29H37N9O5S

Molecular Weight

623.7 g/mol

InChI

InChI=1S/C29H37N9O5S/c1-18-19(2)35-36-26(18)34-27-20-13-24(44(41,42)29(3,4)5)23(14-21(20)32-17-33-27)43-12-6-7-37-8-10-38(11-9-37)25-16-30-22(15-31-25)28(39)40/h13-17H,6-12H2,1-5H3,(H,39,40)(H2,32,33,34,35,36)

InChI Key

SNOXTLHCWGXYHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1NC2=NC=NC3=CC(=C(C=C32)S(=O)(=O)C(C)(C)C)OCCCN4CCN(CC4)C5=NC=C(N=C5)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.